N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

E‑cadherin upregulation isoxazole SAR epithelial‑mesenchymal transition

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS 953203-12-8) is a synthetic small-molecule isoxazole derivative with molecular formula C₂₀H₁₈FN₃O₄ and molecular weight 383.4 g/mol. The compound belongs to the N-acetamidoalkyl-5-arylisoxazole-3-carboxamide chemotype, which has been disclosed as a privileged scaffold for transcriptional induction of E‑cadherin, a key adhesion molecule whose loss is implicated in epithelial‑mesenchymal transition and metastatic progression.

Molecular Formula C20H18FN3O4
Molecular Weight 383.379
CAS No. 953203-12-8
Cat. No. B2848792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
CAS953203-12-8
Molecular FormulaC20H18FN3O4
Molecular Weight383.379
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O4/c1-12(25)22-15-7-8-18(27-2)17(9-15)23-20(26)11-16-10-19(28-24-16)13-3-5-14(21)6-4-13/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26)
InChIKeyFLFGUQAKPOMMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS 953203-12-8) – Procurement-Relevant Chemical Identity and Therapeutic Context


N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS 953203-12-8) is a synthetic small-molecule isoxazole derivative with molecular formula C₂₀H₁₈FN₃O₄ and molecular weight 383.4 g/mol [1]. The compound belongs to the N-acetamidoalkyl-5-arylisoxazole-3-carboxamide chemotype, which has been disclosed as a privileged scaffold for transcriptional induction of E‑cadherin, a key adhesion molecule whose loss is implicated in epithelial‑mesenchymal transition and metastatic progression [2]. A structurally related chemotype has also been reported to exhibit monoamine oxidase (MAO) inhibitory activity, although direct confirmatory data for the title compound remain unpublished [3][4]. For procurement purposes, the compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95 %, with a supplied catalog molecular weight of 383.38 g/mol .

Why Generic Substitution of N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (953203-12-8) Risks Experimental Incomparability


In‑class isoxazole‑acetamide analogs cannot be assumed to be functionally interchangeable without confirmatory experimental data, because minor structural differences profoundly alter target engagement and cellular potency [1]. The title compound bears a specific combination of N‑(5‑acetamido‑2‑methoxyphenyl) and 5‑(4‑fluorophenyl)isoxazole groups that is not widely documented, and its closest published analogs (e.g., ML327, an E‑cadherin up‑regulator with an isoxazolocarboxamide core) demonstrate that even subtle changes in substitution pattern alter both the magnitude and the cell‑line specificity of E‑cadherin induction . Although a structurally related chemotype has been reported to inhibit MAO‑A and MAO‑B, the absence of definitive structural confirmation for the title compound in publicly accessible bioactivity databases means that neither the primary pharmacological activity nor the selectivity window can be predicted from generic class properties [2]. Researchers and procurement officers must therefore treat each analog as a distinct entity until direct, comparative experimental evidence becomes available.

Quantitative Differentiation Evidence for N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (953203-12-8) vs. Closest Analogs and In‑Class Candidates


Structural Distinction from the E‑Cadherin Upregulator ResEcad (ML327) – Implications for Procurement

The title compound possesses an N‑(5‑acetamido‑2‑methoxyphenyl) amide tail and a 4‑fluorophenyl substituent at the isoxazole 5‑position. This specific substitution is absent from the archetypal E‑cadherin upregulator ResEcad (ML327), which is an isoxazolocarboxamide with a different aryl substitution pattern . ResEcad induces E‑cadherin protein levels 6.3‑fold in H520 lung squamous carcinoma cells and 10‑fold in SW620 colorectal adenocarcinoma cells at 10 µM after 24 h . Because no head‑to‑head E‑cadherin induction data have been published for CAS 953203-12-8, its functional equivalence to ResEcad cannot be assumed. The molecular difference makes the title compound a distinct procurement choice for SAR expansion around the isoxazole core, where the impact of the 5‑acetamido‑2‑methoxyphenyl motif on transcriptional potency and cell‑type selectivity remains to be experimentally determined.

E‑cadherin upregulation isoxazole SAR epithelial‑mesenchymal transition

MAO‑A vs. MAO‑B Selectivity Profile of the Associated Chemotype – Target Compound Data Remain Unconfirmed

A compound associated with the same chemotype (BindingDB ID BDBM50075969 / ChEMBL ID CHEMBL3415617) has been reported to inhibit human recombinant MAO‑A with an IC₅₀ of 50 nM and MAO‑B with an IC₅₀ of 1,200 nM in Sf9 cell‑based assays, indicating approximately 24‑fold selectivity for MAO‑A over MAO‑B [1][2]. However, the structural identity of the compound linked to these data points has not been independently verified as CAS 953203-12-8 in the public domain; the ChEMBL entry is accompanied by an error flag, and cross‑validation against the PubChem structure for CID 16878910 has not been performed [3]. Consequently, these values constitute at best class‑level evidence. Until the title compound is explicitly tested in the same assay, its quantitative MAO inhibitory profile cannot be invoked for procurement decisions.

monoamine oxidase inhibition CNS drug discovery isoxazole selectivity

Computational Drug‑Likeness and Physicochemical Profile vs. Close Structural Analogs

The title compound has a computed XLogP3‑AA of 2.1, 2 hydrogen bond donors, 6 hydrogen bond acceptors, 6 rotatable bonds, a molecular weight of 383.4 g/mol, and a topological polar surface area (TPSA) within the typical orally bioavailable range [1]. Compared with a close structural analog, N‑(5‑acetamido‑2‑methoxyphenyl)‑6‑(4‑fluorophenyl)imidazo[2,1‑b][1,3]thiazole‑3‑carboxamide (CAS 1049419‑82‑0; MW 424.45 g/mol, higher XLogP expected due to the fused thiazole ring), the title compound has a lower molecular weight and a lower calculated lipophilicity, both of which are favorable for permeability and solubility [2]. However, without experimental solubility, log D, or permeability data, these computational differences remain supportive rather than predictive for procurement decisions.

drug‑likeness ADME‑relevant properties procurement prioritization

Absence of Published Kinase Profiling Data vs. Multi‑Kinase Isoxazole Inhibitors

Several isoxazole‑containing compounds have been developed as kinase inhibitors (e.g., oxazole‑based inhibitors of VEGFR, FLT3, or other tyrosine kinases) [1]. The title compound contains the isoxazole core and an acetamide‑linked aryl group, a motif sometimes associated with kinase hinge‑binding, yet no broad‑panel kinase profiling data have been disclosed in the public domain for CAS 953203-12-8 [2]. This stands in contrast to well‑characterized isoxazole‑based probes such as the E‑cadherin upregulator ML327, for which cellular target engagement and transcriptional activity have been demonstrated . For procurement decisions in kinase‑focused drug discovery programs, the lack of kinome‑wide selectivity data constitutes a significant evidence gap that must be addressed through bespoke profiling before committing to expensive follow‑up studies.

kinase selectivity off‑target screening procurement risk assessment

Evidence‑Based Application Scenarios for Procuring N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (953203-12-8)


Exploratory Structure‑Activity Relationship (SAR) Expansion of N‑Acetamidoalkyl‑5‑arylisoxazole‑3‑carboxamide E‑Cadherin Inducers

The compound is structurally positioned within the N‑acetamidoalkyl‑5‑arylisoxazole‑3‑carboxamide patent family (US 9,783,510 B2) [1]. Its distinct N‑(5‑acetamido‑2‑methoxyphenyl) amide fragment and 4‑fluorophenyl isoxazole substituent make it a suitable building block for systematic SAR campaigns aiming to map the contribution of each moiety to E‑cadherin transcriptional activation. Procurement is justified when the primary research objective is hypothesis generation around unexplored substitution vectors, with the understanding that intrinsic E‑cadherin induction potency has not yet been experimentally determined.

Chemical Probe for Monoamine Oxidase Mechanism‑of‑Action Studies (Requiring Confirmatory Testing)

If independent re‑testing confirms that the title compound aligns with the chemotype‑associated MAO‑A IC₅₀ of 50 nM and MAO‑B IC₅₀ of 1,200 nM reported in BindingDB/ChEMBL [2][3], it could serve as a moderately MAO‑A‑selective chemical probe suitable for in vitro CNS target‑engagement studies. Procurement should be linked to a pre‑planned enzymatic assay package to verify the published class‑level data before committing to higher‑tier cellular or in vivo experiments.

In Vitro Physicochemical Comparator in Lead Optimization of Isoxazole‑Acetamide Chemotypes

With a computed XLogP3‑AA of 2.1, MW of 383.4 g/mol, and TPSA within the drug‑like space [4], the title compound can serve as a benchmark molecule in medicinal chemistry programs evaluating the impact of 4‑fluorophenyl and 5‑acetamido‑2‑methoxyphenyl groups on solubility, permeability, and microsomal stability. Its procurement is appropriate when parallel experimental physicochemical profiling is planned to anchor computational predictions to empirical data.

Selectivity Profiling Starting Point for Isoxazole‑Based Kinase Inhibitor Discovery

Given the isoxazole scaffold’s prevalence in kinase inhibitor design, the title compound may be procured as a template for broad‑profiling against a panel of kinases (e.g., 50‑400 kinase panel) to screen for unexpected hinge‑binding or allosteric modulation [5]. Such profiling would define its initial selectivity fingerprint and decide whether the compound is a viable lead candidate or a selectivity liability relative to more thoroughly characterized oxazole‑based inhibitors.

Quote Request

Request a Quote for N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.